REACTION_CXSMILES
|
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CNC.[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5]>>[S:4]1([CH2:10][CH:9]=[CH:8][CH2:7]1)(=[O:6])=[O:5].[CH2:7]=[CH:8][CH:9]=[CH2:10]
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1(=O)(=O)CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |